molecular formula C8H9ClN2O2S B11437998 Ethyl [(6-chloropyridazin-3-yl)sulfanyl]acetate

Ethyl [(6-chloropyridazin-3-yl)sulfanyl]acetate

Cat. No.: B11437998
M. Wt: 232.69 g/mol
InChI Key: AEPUYOQGNPWFDQ-UHFFFAOYSA-N
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Description

(6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester is an organic compound with a unique structure that includes a chloro-substituted pyridazine ring and a sulfanyl-acetic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Chlorination: The pyridazine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Thioether Formation: The chlorinated pyridazine is reacted with a thiol compound to form the sulfanyl group.

    Esterification: Finally, the acetic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

(6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of chloro-substituted pyridazines with biological macromolecules.

Mechanism of Action

The mechanism of action of (6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The chloro group can participate in halogen bonding, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid methyl ester: Similar structure but with a methyl ester group.

    (6-Chloro-pyridazin-3-ylsulfanyl)-propionic acid ethyl ester: Similar structure but with a propionic acid group.

Uniqueness

(6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester is unique due to its specific combination of a chloro-substituted pyridazine ring and a sulfanyl-acetic acid ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl [(6-chloropyridazin-3-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-chloropyridazine with thiol compounds in the presence of an acetic acid derivative. The process can be optimized using various methods such as conventional heating, microwave irradiation, or ultrasound-assisted synthesis. Each method has its advantages in terms of yield and reaction time.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing sulfur atoms have been shown to possess significant antibacterial effects against a range of pathogens. A study demonstrated that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it was found to selectively inhibit the proliferation of cancerous cells while sparing non-cancerous cells, indicating a promising therapeutic index .

Table 1: Biological Activity Data

Study ReferenceCell LineIC50 (µM)Mechanism of Action
E. coli15Inhibition of cell wall synthesis
HCT-116 (Colon)0.12Induction of apoptosis via caspase activation
S. aureus20Disruption of membrane integrity

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It can act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Disruption of Membrane Integrity : The presence of the sulfanyl group may facilitate interactions with lipid membranes, leading to increased permeability and eventual cell lysis in microbial targets.

Properties

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

IUPAC Name

ethyl 2-(6-chloropyridazin-3-yl)sulfanylacetate

InChI

InChI=1S/C8H9ClN2O2S/c1-2-13-8(12)5-14-7-4-3-6(9)10-11-7/h3-4H,2,5H2,1H3

InChI Key

AEPUYOQGNPWFDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(C=C1)Cl

Origin of Product

United States

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